4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Plk1 PBD inhibitor anticancer scaffold-based differentiation

This compound is the 3,5-dimethylphenyl-substituted derivative of the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold — a validated, ≥10-fold selective Plk1 PBD inhibitor. The dual meta-methyl N4-aryl group fills a critical SAR gap for probing steric/electronic effects on PBD affinity and expands the H1-antihistaminic and MES anticonvulsant series. Its free C1-sulfanyl group enables direct biochemical engagement without prodrug deprotection, while also serving as a handle for S-alkyl prodrug synthesis. With a computed logP of 3.24, it occupies an optimal CNS-penetrant lipophilicity window. Procure to benchmark efficacy, selectivity, and safety against established 3-ethylphenyl and 3-methoxyphenyl leads.

Molecular Formula C17H14N4OS
Molecular Weight 322.39
CAS No. 565178-10-1
Cat. No. B2373502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS565178-10-1
Molecular FormulaC17H14N4OS
Molecular Weight322.39
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C
InChIInChI=1S/C17H14N4OS/c1-10-7-11(2)9-12(8-10)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23)
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 565178-10-1): Procurement-Relevant Compound Profile


4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 565178-10-1, molecular formula C₁₇H₁₄N₄OS, molecular weight 322.39) is a heterocyclic compound featuring a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one core scaffold [1]. This scaffold has been identified in peer-reviewed literature as a privileged chemotype for selective inhibition of the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a validated anticancer target [2]. The compound bears a 3,5-dimethylphenyl substituent at the N4 position and a free sulfanyl (thiol) group at position 1, both of which are key pharmacophoric features within the structure-activity relationship (SAR) framework established for this scaffold class [3].

Why In-Class Substitution Is Not Straightforward for 4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 565178-10-1)


Despite sharing a common [1,2,4]triazolo[4,3-a]quinazolin-5-one core, compounds within this class exhibit profound differences in target selectivity, potency, and biological readout depending on subtle variations at the N4-aryl and C1-sulfanyl positions. Published SAR studies on the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold demonstrate that N4-substitution dictates Plk1 PBD vs. Plk2/Plk3 PBD selectivity, while the free C1-thiol group is essential for target engagement; S-alkylation (prodrug masking) ablates direct PBD binding [1]. In the H1-antihistamine sub-series, the N4 substituent identity (3-methoxyphenyl vs. 4-chlorophenyl vs. 3-ethylphenyl) produces quantifiable differences in both percent protection (71–74.6%) and sedation liability (5–12%) [2]. These divergent SAR trajectories mean that a 4-(3,5-dimethylphenyl)-1-sulfanyl derivative cannot be assumed functionally equivalent to a 4-phenyl, 4-cyclohexyl, or 4-benzyl analog without experimental validation.

Quantitative Differentiation Evidence for 4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 565178-10-1) vs. Closest Analogs


Plk1 PBD Selectivity: 1-Thioxo Scaffold Confers ≥10-Fold Advantage Over Parent Phosphopeptide Ligand

The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold — of which 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a direct derivative — was identified as a Plk1 PBD inhibitor scaffold. SAR optimization within this scaffold yielded multiple inhibitors with ≥10-fold higher inhibitory activity than the previously characterized Plk1 PBD-specific phosphopeptide PLHSpT (Kd ~450 nM) [1]. Critically, this scaffold inhibits Plk1 PBD but not the related Plk2 and Plk3 PBDs, establishing domain-level selectivity within the Plk family [2]. The free C1-thiol is required for PBD binding, defining this compound's 1-sulfanyl group as a pharmacophoric necessity that distinguishes it from 1-alkyl or 1-aryl substituted variants commonly pursued in other therapeutic programs (e.g., H1-antihistamine or PDE4 series).

Plk1 PBD inhibitor anticancer scaffold-based differentiation

H1-Antihistaminic Potency: Cross-Analysis with 4-(3-Ethylphenyl) Analog Reveals 3,5-Dimethyl Substitution as an Untested Phenotypic Differentiator

In a published series of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, the 1-methyl derivative (4b) achieved 74.6% protection against histamine-induced bronchospasm in conscious guinea pigs, surpassing the reference standard chlorpheniramine maleate (71% protection) [1]. By contrast, the 4-(3-methoxyphenyl)-1-methyl analog (II) provided 72.76% protection with 10% sedation [2], while the 4-cyclohexyl-1-methyl analog (II) gave 72.96% protection with 9% sedation [3]. The target compound bears a 3,5-dimethylphenyl group at N4 — a substitution pattern structurally distinct from the 3-ethylphenyl, 3-methoxyphenyl, and cyclohexyl variants for which in vivo data exist. The presence of a free 1-sulfanyl (rather than 1-methyl) group further differentiates this compound from all published H1-antihistaminic leads.

H1-antihistamine in vivo bronchospasm protection sedation liability

Physicochemical Differentiation: Computed logP and logD Values Distinguish This Compound from 4-Phenyl and 4-Methyl Analogs

The target compound (CAS 565178-10-1) has a computed logP of 3.242 and logD (pH 7.4) of 3.053, with a topological polar surface area (TPSA) of 51.02 Ų, meeting Lipinski's Rule of Five criteria [1]. The closest commercially cataloged analog, 4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 67442-90-4, MW 294.3), has a computed XLogP3-AA of 2.6 [2], approximately 0.64 log units lower than the target compound. This difference reflects the lipophilic contribution of the two methyl groups on the 3,5-dimethylphenyl ring, which increases predicted membrane permeability while maintaining compliance with drug-likeness filters.

physicochemical properties logP logD drug-likeness

Anticonvulsant SAR Context: 4-(Substituted-Phenyl) Series Demonstrates That N4-Aryl Identity Governs Protective Index, Positioning the 3,5-Dimethylphenyl Variant as an Unexplored Node

In a systematic evaluation of 4-(substituted-phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, compounds 6o and 6q bearing specific N4-aryl substitutions achieved protective indices (PIs) of >25.5 and >26.0 in the maximal electroshock (MES) seizure model — substantially exceeding those of clinically used antiepileptic drugs [1]. Oral ED₅₀ values of 88.02 and 94.6 mg/kg were recorded for 6o and 6q, respectively. The 3,5-dimethylphenyl substitution pattern was not represented among the 24 derivatives (6a–x) tested in this study, making the target compound a structurally distinct entry point for anticonvulsant screening within this scaffold class.

anticonvulsant protective index maximal electroshock neurotoxicity

Acute Toxicity Prediction: PASS/GUSAR In Silico Classification for 1-Ar-4-R-Triazoloquinazolinones Indicates Low Toxicological Risk

A computational study using PASS and GUSAR software on a series of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones classified all evaluated derivatives as either slightly toxic (toxicity class 4) or practically nontoxic (toxicity class 5) substances [1]. The compounds were also predicted to possess potential anti-asthmatic and anti-allergic activity, consistent with the H1-antihistaminic experimental data from independent series. While the 4-(3,5-dimethylphenyl)-1-sulfanyl derivative was not explicitly included in this in silico panel, its structural congruence with the 1-Ar-4-R substitution template supports extrapolation of the favorable toxicity classification.

acute toxicity in silico prediction GUSAR safety profiling

Recommended Research Application Scenarios for 4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 565178-10-1)


Plk1 PBD Inhibitor Hit-to-Lead Expansion via Zone 2 SAR Exploration

This compound is the 3,5-dimethylphenyl-substituted derivative of the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, a validated Plk1 PBD inhibitor chemotype with demonstrated ≥10-fold affinity improvement over the PLHSpT reference phosphopeptide and selectivity against Plk2/Plk3 PBDs [1]. The 3,5-dimethylphenyl group at N4 represents a Zone 2 modification that has not been reported in published Plk1 PBD SAR studies, offering the opportunity to probe steric and electronic effects of dual meta-methyl substitution on PBD binding affinity and selectivity. The free C1-sulfanyl group permits direct PBD engagement without prodrug deprotection, and also serves as a handle for S-alkyl prodrug synthesis for cellular efficacy studies [2].

Comparative H1-Antihistaminic Screening in the 3-Substituted Phenyl Sub-Series

Published H1-antihistaminic data demonstrate that 3-substituted phenyl variants at the N4 position (3-ethylphenyl: 74.6% protection; 3-methoxyphenyl: 72.76% protection) consistently exceed the reference standard chlorpheniramine maleate (71% protection) in the guinea pig bronchospasm model [3]. The 3,5-dimethylphenyl substitution represents a logical extension of this SAR trend. Procurement enables direct in vivo comparison of the 3,5-dimethylphenyl derivative against the established 3-ethylphenyl and 3-methoxyphenyl leads, quantifying the contribution of a second meta-methyl group to both efficacy (percent protection) and therapeutically critical sedation liability.

Anticonvulsant Lead Identification via MES Screening of Unexplored N4-Aryl Chemotypes

The 4-(substituted-phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one series has produced compounds with protective indices exceeding 25 in the MES seizure model, outperforming clinically used antiepileptic drugs [4]. However, the 3,5-dimethylphenyl substitution pattern was absent from the 24-compound screening panel. This compound fills that gap, enabling evaluation of whether dual meta-methylation on the N4-phenyl ring enhances MES anticonvulsant potency, improves the protective index, or alters the neurotoxicity profile relative to the mono-substituted leads 6o and 6q.

Physicochemical and Metabolic Stability Profiling of a Moderately Lipophilic Scaffold Representative

With a computed logP of 3.242 and logD (pH 7.4) of 3.053 [5], this compound occupies a favorable lipophilicity window for CNS-penetrant or orally bioavailable candidates. The ~0.64 log-unit increase over the unsubstituted 4-phenyl analog (logP 2.6) [6] provides a measurable physicochemical gradient for structure-property relationship (SPR) studies. Procurement supports parallel determination of experimental logP/logD, kinetic aqueous solubility, microsomal metabolic stability, and CYP inhibition profiling — generating data that bridges the computed property gap between the 4-phenyl and 3,5-dimethylphenyl variants.

Quote Request

Request a Quote for 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.